molecular formula C13H16ClNO2 B1462675 2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one CAS No. 1153232-48-4

2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B1462675
M. Wt: 253.72 g/mol
InChI Key: HDYARYGLMJIFSN-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 2CP-HPPE, is a synthetic chemical compound with a wide range of applications in scientific research. It has been studied for its potential role in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, 2CP-HPPE has been investigated for its potential use in drug development and drug delivery.

Scientific Research Applications

Crystal Structure Analysis

Research on crystal structures involving chlorophenyl and hydroxypiperidin groups provides insights into molecular interactions and conformation. For example, the study of crystal structures like the adduct comprising hydroxypiperidin-1-yl substituents on a chlorophenyl methanone component highlights the importance of intermolecular hydrogen bonding in forming molecular chains, which is crucial for understanding molecular assembly and properties (Revathi et al., 2015).

Environmental Chemistry and Toxicology

In environmental chemistry, compounds with chlorophenyl groups, similar to the one , have been extensively studied for their degradation pathways and environmental impact. For instance, research into the metabolism of DDT and its derivatives in various organisms provides valuable data on environmental persistence and toxicological effects, informing pollution management and remediation efforts (Gold & Brunk, 1982).

Synthetic Chemistry and Catalysis

Studies in synthetic chemistry have explored the use of chlorophenyl and hydroxypiperidin groups in developing novel compounds with potential applications ranging from materials science to biomedicine. For example, research on TEMPO-catalyzed oxidation systems using chlorophenyl groups showcases advances in catalysis and green chemistry, contributing to the development of environmentally benign synthetic methodologies (Li & Zhang, 2009).

Medicinal Chemistry and Drug Design

Although excluding direct applications in drug use and side effects, it's worth noting that structural motifs similar to "2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one" are integral to the design and synthesis of compounds in medicinal chemistry. For instance, compounds containing hydroxypiperidin groups have been synthesized for their potential therapeutic applications, demonstrating the versatility and importance of these chemical motifs in developing new pharmaceuticals (Wanjari, 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-13(17)15-7-3-5-11(16)9-15/h1-2,4,6,11,16H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYARYGLMJIFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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